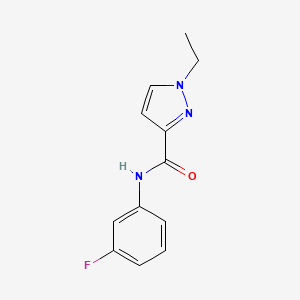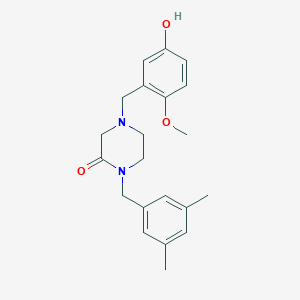![molecular formula C23H25N3O B5323736 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HMB-PP is a member of the prenyl pyrophosphate family of molecules, which are involved in the regulation of immune responses.
Wirkmechanismus
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile activates Vγ9Vδ2 T cells by binding to a receptor called Butyrophilin 3A1 (BTN3A1) on the surface of these cells. This binding event triggers a signaling cascade that leads to the activation of the Vγ9Vδ2 T cells. The exact mechanism by which this compound activates BTN3A1 is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to interact with this compound.
Biochemical and Physiological Effects
The activation of Vγ9Vδ2 T cells by this compound has a number of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for the immune response to infections and cancer. This compound also enhances the cytotoxic activity of Vγ9Vδ2 T cells, allowing them to kill infected or cancerous cells more effectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for Vγ9Vδ2 T cells. This allows researchers to selectively activate these cells without affecting other components of the immune system. However, there are also some limitations to the use of this compound in lab experiments. One of these is the complexity of the synthesis method, which can make it difficult to obtain large quantities of pure this compound. Additionally, the activation of Vγ9Vδ2 T cells by this compound can be affected by factors such as the concentration of the molecule and the presence of other molecules in the cellular environment.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of these is the development of new synthesis methods that can produce larger quantities of the molecule more efficiently. Another direction is the investigation of the role of this compound in other immune responses, such as the response to autoimmune diseases. Finally, there is significant interest in the use of this compound in cancer immunotherapy, and future research will likely focus on optimizing the use of this molecule in this context.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in biomedical research. Its specificity for Vγ9Vδ2 T cells makes it a valuable tool for studying the immune response to infections and cancer, and its potential use in cancer immunotherapy is an area of active research. While there are some limitations to the use of this compound in lab experiments, its unique properties make it a valuable addition to the toolkit of researchers studying the immune system.
Synthesemethoden
The synthesis of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(hexyloxy)benzaldehyde with 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is then treated with isopentenyl pyrophosphate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research involves the role of this compound in regulating immune responses. This compound has been shown to activate a subset of T cells called Vγ9Vδ2 T cells, which play a critical role in the immune response to infections and cancer. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the anti-tumor activity of Vγ9Vδ2 T cells.
Eigenschaften
IUPAC Name |
(Z)-3-(4-hexoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-4-5-8-15-27-20-13-11-18(12-14-20)16-19(17-24)23-25-21-9-6-7-10-22(21)26(23)2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQQRSDXDELHM-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)

![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)


![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)